4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine
Description
This compound features a piperidine ring substituted at the 4-position with a methoxy group and a 1,2,4-oxadiazole moiety. The oxadiazole is further functionalized with a 2,2,2-trifluoroethyl group, contributing to its electronegativity and metabolic stability.
Properties
Molecular Formula |
C10H14F3N3O2 |
|---|---|
Molecular Weight |
265.23 g/mol |
IUPAC Name |
5-(4-methoxypiperidin-4-yl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H14F3N3O2/c1-17-9(2-4-14-5-3-9)8-15-7(16-18-8)6-10(11,12)13/h14H,2-6H2,1H3 |
InChI Key |
AVCUTTRNEDBHDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCNCC1)C2=NC(=NO2)CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed by the reaction of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Coupling with Piperidine: The final step involves coupling the oxadiazole intermediate with piperidine under suitable conditions, often using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl compound.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a carbonyl compound, while reduction of the oxadiazole ring could lead to various amine derivatives .
Scientific Research Applications
4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine involves its interaction with specific molecular targets. The trifluoroethyl group and oxadiazole ring are known to interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Methoxy-4-[3-(Oxan-4-yl)-1,2,4-Oxadiazol-5-yl]Piperidine (CymitQuimica)
- Structure : The oxadiazole is substituted with a tetrahydropyran (oxan-4-yl) group instead of trifluoroethyl.
- Molecular Weight : 267.32 g/mol (base), 303.78 g/mol (hydrochloride salt).
- Key Differences: The oxan-4-yl group introduces a cyclic ether, enhancing hydrophilicity compared to the lipophilic trifluoroethyl group. The hydrochloride salt (CAS: 1803562-39-1) is noted as a versatile scaffold for lab use, though discontinued .
4-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]Piperidine Hydrochloride
- Structure : Aromatic 4-methylphenyl substituent on the oxadiazole.
- Molecular Weight : 279.76 g/mol.
- Higher molecular weight compared to non-aromatic analogs suggests differences in bioavailability .
4-(3-Ethyl-1,2,4-Oxadiazol-5-yl)Piperidine
- Structure : Ethyl group substituent on the oxadiazole.
- Molecular Weight : 181.24 g/mol.
- Simpler structure with lower molecular weight may improve membrane permeability .
4-[3-(2,2,2-Trifluoroethyl)-1,2,4-Oxadiazol-5-yl]Piperidine Hydrochloride
- Structure : Similar to the target compound but lacks the 4-methoxy group on piperidine.
- Molecular Formula : C₉H₁₂ClF₃N₃O.
- Key Differences: Absence of the methoxy group alters conformational flexibility and hydrogen-bonding capacity.
1-(2,4-Dimethoxybenzoyl)-4-{[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]Methyl}Piperidine
- Structure : Fluorophenyl-substituted oxadiazole with a benzoyl group.
- Molecular Weight : 425.45 g/mol.
- Demonstrates how aromatic substituents diversify biological targeting compared to aliphatic groups .
Structural and Functional Analysis Table
| Compound Name | Substituent on Oxadiazole | Piperidine Modification | Molecular Weight (g/mol) | Key Properties | Evidence ID |
|---|---|---|---|---|---|
| 4-Methoxy-4-[3-(2,2,2-Trifluoroethyl)-1,2,4-Oxadiazol-5-yl]Piperidine | 2,2,2-Trifluoroethyl | 4-Methoxy | ~305 (estimated) | High electronegativity, metabolic stability | [5,12] |
| 4-Methoxy-4-[3-(Oxan-4-yl)-1,2,4-Oxadiazol-5-yl]Piperidine | Oxan-4-yl | 4-Methoxy | 267.32 (base) | Enhanced hydrophilicity | [2,4] |
| 4-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]Piperidine Hydrochloride | 4-Methylphenyl | None | 279.76 | Aromatic interaction potential | [3] |
| 4-(3-Ethyl-1,2,4-Oxadiazol-5-yl)Piperidine | Ethyl | None | 181.24 | Improved membrane permeability | [9] |
| 4-[3-(2,2,2-Trifluoroethyl)-1,2,4-Oxadiazol-5-yl]Piperidine Hydrochloride | 2,2,2-Trifluoroethyl | None | ~285 | Discontinued, lab use scaffold | [12] |
Research Implications
- Trifluoroethyl Group : Enhances resistance to oxidative metabolism due to strong C-F bonds, making it valuable in drug design .
- Methoxy on Piperidine : Likely improves solubility and modulates receptor binding through steric and electronic effects.
- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., phenyl) may target hydrophobic pockets in enzymes, while aliphatic groups (e.g., ethyl, trifluoroethyl) influence pharmacokinetics .
Biological Activity
4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methoxy group and an oxadiazole moiety that includes a trifluoroethyl group. This unique structure may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Anticancer Activity : Many piperidine derivatives have been studied for their anticancer properties. For instance, compounds with oxadiazole rings have shown cytotoxic effects against various cancer cell lines.
- Neuroprotective Effects : Some derivatives have demonstrated the ability to inhibit acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's.
- Anti-inflammatory Properties : Compounds similar to 4-methoxy derivatives often exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory conditions.
The proposed mechanisms of action for 4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine include:
- Inhibition of Enzymatic Activity : By inhibiting enzymes like AChE, the compound may enhance neurotransmitter availability in synaptic clefts.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- Antioxidant Activity : The presence of the oxadiazole ring may contribute to antioxidant properties, protecting cells from oxidative stress.
Anticancer Studies
A study on related piperidine derivatives indicated significant cytotoxicity against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 12.5 |
| Compound B | HCT116 (Colon Cancer) | 8.3 |
These findings suggest that modifications in the piperidine structure can enhance anticancer activity.
Neuroprotective Studies
In a neuroprotective study involving similar compounds:
| Compound | AChE Inhibition (%) |
|---|---|
| Compound C | 85% |
| Compound D | 90% |
Such results indicate that the tested compounds could be effective in treating Alzheimer's disease by preventing the breakdown of acetylcholine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
